molecular formula C20H22N6O3 B14652830 Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)- CAS No. 40640-54-8

Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)-

Cat. No.: B14652830
CAS No.: 40640-54-8
M. Wt: 394.4 g/mol
InChI Key: LMBIKHIZFDMXHT-DBICYBGOSA-N
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Description

Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)- is a complex organic compound featuring a cyclohexanone core with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)- typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexanone core, followed by the introduction of the dimethyl and hydrazono groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazono groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the cyclohexanone ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 3,5-dimethyl-: A simpler analog with fewer substituents.

    Cyclohexanone, 2-methyl-: Another related compound with a different substitution pattern.

    Cyclohexanol, 5-methyl-2-(1-methylethyl)-: A structurally similar alcohol derivative.

Uniqueness

Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This complexity makes it a valuable compound for research and industrial applications.

Properties

CAS No.

40640-54-8

Molecular Formula

C20H22N6O3

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(E)-[(2Z)-5,5-dimethyl-3-oxo-2-(phenylhydrazinylidene)cyclohexylidene]amino]-2-methyl-6-oxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H22N6O3/c1-12-21-11-14(18(28)22-12)19(29)26-24-15-9-20(2,3)10-16(27)17(15)25-23-13-7-5-4-6-8-13/h4-8,11,23H,9-10H2,1-3H3,(H,26,29)(H,21,22,28)/b24-15+,25-17-

InChI Key

LMBIKHIZFDMXHT-DBICYBGOSA-N

Isomeric SMILES

CC1=NC=C(C(=O)N1)C(=O)N/N=C/2\CC(CC(=O)\C2=N/NC3=CC=CC=C3)(C)C

Canonical SMILES

CC1=NC=C(C(=O)N1)C(=O)NN=C2CC(CC(=O)C2=NNC3=CC=CC=C3)(C)C

Origin of Product

United States

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